3-Ethyl-2-methyl-3-(propan-2-yl)hexane

Description

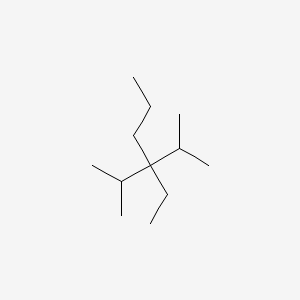

3-Ethyl-2-methyl-3-(propan-2-yl)hexane (IUPAC name: 2-methyl-3-(propan-2-yl)hexane) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . Its structure features a hexane backbone substituted at position 2 with a methyl group and at position 3 with both an ethyl and isopropyl group (propan-2-yl), resulting in a highly branched architecture.

Properties

CAS No. |

62199-77-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2-methyl-3-propan-2-ylhexane |

InChI |

InChI=1S/C12H26/c1-7-9-12(8-2,10(3)4)11(5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

TXYYDQJNRQJTOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-3-(propan-2-yl)hexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3-ethyl-2-methylhexane, with an isopropyl halide under the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reactions under milder conditions and with higher selectivity. The process may also involve distillation steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-3-(propan-2-yl)hexane, being an alkane, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.

Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light.

Combustion: Excess oxygen (O₂) at high temperatures.

Cracking: High temperatures and pressures, often in the presence of a catalyst like zeolites.

Major Products

Combustion: Carbon dioxide (CO₂) and water (H₂O).

Halogenation: Various haloalkanes depending on the halogen used and the reaction conditions.

Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-2-methyl-3-(propan-2-yl)hexane is primarily used as a model compound in research to study the behavior of branched alkanes. Its applications include:

Chemistry: Understanding reaction mechanisms and kinetics of alkanes.

Biology: Studying the metabolic pathways of hydrocarbons in microorganisms.

Medicine: Investigating the potential use of branched alkanes in drug delivery systems.

Industry: Evaluating the efficiency of catalytic processes in the petrochemical industry.

Mechanism of Action

As an alkane, 3-Ethyl-2-methyl-3-(propan-2-yl)hexane does not have a specific mechanism of action in biological systems due to its inert nature. in chemical reactions, it undergoes free radical mechanisms during halogenation and combustion. The initiation step involves the formation of free radicals, followed by propagation and termination steps that lead to the formation of the final products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Trends

The compound’s branching distinguishes it from linear and less-branched alkanes. Below is a comparative analysis with selected analogues:

Table 1: Comparative Physical Properties of Selected Alkanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Density (g/cm³) | Branching Degree |

|---|---|---|---|---|---|

| 3-Ethyl-2-methyl-3-(propan-2-yl)hexane | C₁₀H₂₂ | 142.28 | ~290 (estimated) | ~0.70 (estimated) | High |

| n-Decane | C₁₀H₂₂ | 142.28 | 447 | 0.730 | None |

| 3-Ethylhexane* | C₈H₁₈ | 114.23 | 292.4† | 0.251† | Moderate |

| 2-Methylpentane (Isohexane) | C₆H₁₄ | 86.18 | 333 | 0.655 | Low |

| n-Hexane | C₆H₁₄ | 86.18 | 342 | 0.659 | None |

†Data from ; values may require verification due to inconsistencies in source material.

Branching degree: High (≥3 substituents), Moderate (1–2 substituents), Low (single substituent).

Key Observations:

Boiling Point Reduction : The compound’s extensive branching reduces intermolecular van der Waals forces compared to linear analogues like n-decane, lowering its boiling point significantly (estimated ~290 K vs. 447 K for n-decane) .

Density : Branched alkanes generally exhibit lower densities than linear counterparts due to inefficient molecular packing. The estimated density (~0.70 g/cm³) aligns with trends observed in 2-methylpentane (0.655 g/cm³) .

Comparison to Smaller Alkanes : While 3-ethylhexane (C₈H₁₈) in shows a boiling point of 292.4 K, its lower molecular weight (114.23 g/mol) suggests discrepancies in data reliability. The target compound’s higher molecular weight (142.28 g/mol) would typically correlate with a higher boiling point, but its branching counteracts this trend .

Reactivity and Stability

- Thermal Stability : Increased branching enhances thermal stability by reducing surface area exposed to oxidative or pyrolytic degradation, a trait shared with other branched alkanes like 2-methylpentane .

- Halogenation : Radical halogenation favors tertiary carbons due to hyperconjugation stability. The compound’s tertiary C3 position (shared by ethyl and isopropyl groups) would likely dominate reaction sites, similar to trends in 3-ethylhexane .

Limitations and Future Research

Current gaps include experimental validation of physical properties (e.g., melting point, refractive index) and detailed kinetic studies. Computational modeling (e.g., molecular dynamics simulations) could further elucidate structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.